1-Mpibsc
1-Mpibsc
Brand Name:
Vulcanchem
CAS No.:
120592-98-5
VCID:
VC20859164
InChI:
InChI=1S/C14H16N4O3/c1-8-4-3-5-10-11(8)13(20)18(12(10)19)7-6-9(2)16-17-14(15)21/h3-5H,6-7H2,1-2H3,(H3,15,17,21)/b16-9+
SMILES:
CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C
Molecular Formula:
C14H16N4O3
Molecular Weight:
288.3 g/mol
1-Mpibsc
CAS No.: 120592-98-5
Cat. No.: VC20859164
Molecular Formula: C14H16N4O3
Molecular Weight: 288.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120592-98-5 |
|---|---|
| Molecular Formula | C14H16N4O3 |
| Molecular Weight | 288.3 g/mol |
| IUPAC Name | [(E)-4-(4-methyl-1,3-dioxoisoindol-2-yl)butan-2-ylideneamino]urea |
| Standard InChI | InChI=1S/C14H16N4O3/c1-8-4-3-5-10-11(8)13(20)18(12(10)19)7-6-9(2)16-17-14(15)21/h3-5H,6-7H2,1-2H3,(H3,15,17,21)/b16-9+ |
| Standard InChI Key | ZUTLZDASWLWAJT-CXUHLZMHSA-N |
| Isomeric SMILES | CC1=C2C(=CC=C1)C(=O)N(C2=O)CC/C(=N/NC(=O)N)/C |
| SMILES | CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC(=NNC(=O)N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator